molecular formula C16H15F3N4O2S B12453690 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12453690
M. Wt: 384.4 g/mol
InChI Key: VRBSHDLPMYWTHZ-UHFFFAOYSA-N
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Description

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions One common method includes the formation of the pyrazolone core through the reaction of hydrazine derivatives with β-diketones The benzothiazole ring can be introduced via a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as copper or palladium, to facilitate specific reaction steps. Additionally, industrial methods may employ continuous flow reactors to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-hydroxybutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of the benzothiazole ring, pyrazolone core, and trifluoromethyl group in this compound provides distinct chemical properties that can be leveraged in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

Molecular Formula

C16H15F3N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H15F3N4O2S/c1-9(20-7-4-8-24)12-13(16(17,18)19)22-23(14(12)25)15-21-10-5-2-3-6-11(10)26-15/h2-3,5-6,22,24H,4,7-8H2,1H3

InChI Key

VRBSHDLPMYWTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCO)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

Origin of Product

United States

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